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Compound of Interest

Compound Name:
Carboxymethyl oxyimino

acetophenone

Cat. No.: B072656 Get Quote

Disclaimer: Despite a comprehensive search of publicly available scientific databases and

literature, specific experimental spectroscopic data (NMR, IR, MS) for Carboxymethyl
Oxyimino Acetophenone (CAS 1205-09-0) could not be located. The synthesis of this

compound is not widely documented in accessible literature, and as such, detailed

experimental protocols for its specific spectroscopic analysis are unavailable.

This guide, therefore, provides a general framework for the spectroscopic characterization of

such a molecule. To offer valuable context, this document includes published spectroscopic

data for the closely related precursor, Acetophenone Oxime, which provides a foundational

understanding of the core chemical scaffold. The experimental protocols and diagrams

presented are generalized representations of standard analytical practices in organic chemistry.

Spectroscopic Data of a Related Precursor:
Acetophenone Oxime
To provide a relevant spectroscopic reference, the following tables summarize the publicly

available data for Acetophenone Oxime, a key precursor in the potential synthesis of

Carboxymethyl Oxyimino Acetophenone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b072656?utm_src=pdf-interest
https://www.benchchem.com/product/b072656?utm_src=pdf-body
https://www.benchchem.com/product/b072656?utm_src=pdf-body
https://www.benchchem.com/product/b072656?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Data for
Acetophenone Oxime
¹H NMR (Proton NMR) Data[1][2]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

11.24 s 1H
OH (oxime) - Major

Isomer

7.65 d 2H
Aromatic-CH - Major

Isomer

7.38 - 7.32 m 3H
Aromatic-CH - Major

Isomer

2.15 s 3H CH₃ - Major Isomer

11.23 s 1H
OH (oxime) - Minor

Isomer

7.94 d 2H
Aromatic-CH - Minor

Isomer

7.52 - 7.49 m 3H
Aromatic-CH - Minor

Isomer

2.56 s 3H CH₃ - Minor Isomer

¹³C NMR (Carbon NMR) Data

Note: Specific ¹³C NMR data for Acetophenone Oxime was not found in the immediate search

results. The data below is a general estimation based on the structure and known chemical

shifts.
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Chemical Shift (δ) ppm Assignment

~155-160 C=N (oxime)

~135-140 Aromatic C (quaternary)

~125-130 Aromatic CH

~10-15 CH₃

Infrared (IR) Spectroscopy Data for Acetophenone
Oxime[1][2]

Wavenumber (cm⁻¹) Description of Vibration

3212 O-H stretch (oxime)

1497 C=N stretch (imine/oxime)

Mass Spectrometry (MS) Data for Acetophenone
Oxime[1][2]

m/z Relative Intensity (%) Assignment

135 75 [M]⁺ (Molecular Ion)

118 22 [M-OH]⁺

106 40 [M-C₂H₃]⁺

94 42 [M-C₂H₃N]⁺

77 100 [C₆H₅]⁺ (Phenyl Cation)

Generalized Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a novel

organic compound such as Carboxymethyl Oxyimino Acetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for

¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).[3][4] The choice of solvent is critical to ensure the sample is fully

dissolved and to avoid interference with the analyte's signals.[3][4]

Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR

tube.[3]

Instrumentation: Place the NMR tube into the spectrometer's probe.

Data Acquisition:

The instrument is "locked" onto the deuterium signal of the solvent.

The magnetic field is "shimmed" to achieve homogeneity.

Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

Additional experiments like DEPT, COSY, and HSQC can be performed to aid in structural

elucidation.[5]

Infrared (IR) Spectroscopy
Sample Preparation:

Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide

(KBr) and press it into a thin, transparent disk.[6]

Nujol Mull: Grind the sample with a few drops of Nujol (mineral oil) to create a paste,

which is then spread between two salt plates (e.g., NaCl or KBr).[6]

Solution: Dissolve the sample in a solvent that has minimal absorption in the IR region of

interest (e.g., CCl₄, CS₂). The solution is then placed in a liquid sample cell.[6]

Data Acquisition:

A background spectrum of the KBr pellet, salt plates, or solvent is recorded.
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The sample is placed in the instrument's beam path.

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background is

automatically subtracted.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer. For a solid

sample, this can be done using a direct insertion probe or by dissolving it in a suitable

solvent for techniques like electrospray ionization (ESI).[7][8]

Ionization: The sample molecules are ionized. Common methods include Electron Ionization

(EI) for volatile compounds or soft ionization techniques like ESI or Matrix-Assisted Laser

Desorption/Ionization (MALDI) for less volatile or fragile molecules.[7][9]

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).[8][9]

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum.[7][8]

Visualizations
Experimental Workflow for Spectroscopic Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://ecampusontario.pressbooks.pub/orgbiochemsupplement/chapter/mass-spectrometry/
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://fiveable.me/organic-chemistry-ii/unit-1/mass-spectrometry-ms/study-guide/12bu6Au6d8xoPjBG
https://ecampusontario.pressbooks.pub/orgbiochemsupplement/chapter/mass-spectrometry/
https://fiveable.me/organic-chemistry-ii/unit-1/mass-spectrometry-ms/study-guide/12bu6Au6d8xoPjBG
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://ecampusontario.pressbooks.pub/orgbiochemsupplement/chapter/mass-spectrometry/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Spectroscopic Analysis of a Synthesized Compound

Synthesis

Spectroscopic Analysis

Structural Elucidation

Chemical Synthesis

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy (1H, 13C, etc.) IR Spectroscopy Mass Spectrometry

Data Integration and Interpretation

Structure Confirmation

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Logical Relationship for Structural Confirmation
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Logical Framework for Spectroscopic-Based Structural Confirmation

Information Derived

NMR Data
(¹H, ¹³C)

Carbon-Hydrogen Framework
Connectivity

IR Data

Functional Groups
(C=O, C=N, O-H, etc.)

MS Data

Molecular Weight
Elemental Formula

Proposed Structure
Carboxymethyl Oxyimino Acetophenone

Confirms Confirms Confirms

Click to download full resolution via product page

Caption: A diagram illustrating how data from NMR, IR, and MS are integrated to confirm a

chemical structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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